3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide is an organic compound with a complex structure that includes a benzothiophene core, a fluorine atom, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide involves multiple steps, including nucleophilic substitution and condensation reactions. The starting materials typically include 4,6-dimethylpyrimidine, benzothiophene derivatives, and various chlorinated compounds. The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, and chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and thiols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzothiophene core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and thiols.
Scientific Research Applications
3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C22H17ClFN5O3S3 |
---|---|
Molecular Weight |
550.1 g/mol |
IUPAC Name |
3-chloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H17ClFN5O3S3/c1-11-9-12(2)26-21(25-11)29-35(31,32)15-6-4-14(5-7-15)27-22(33)28-20(30)19-18(23)16-8-3-13(24)10-17(16)34-19/h3-10H,1-2H3,(H,25,26,29)(H2,27,28,30,33) |
InChI Key |
YQZPIVNHVMWDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl)C |
Origin of Product |
United States |
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